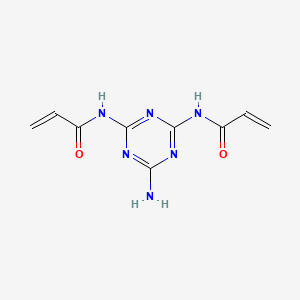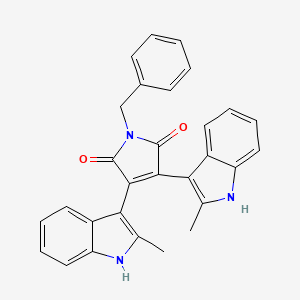
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective, often using chiral phosphoric acids as bifunctional catalysts . Another approach involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase-supported substrates and catalytic systems such as Cu(I)–DTBM–Segphos can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include tetrahydro-1,2-oxazines, 1,4-amino alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine, tetrahydro-2-phenyl-: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical properties and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds are also part of the oxazine family and have been studied for their synthetic utility and biological activity.
2H-Tetrahydro-4,6-dioxo-1,2-oxazine:
Uniqueness
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
203731-63-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-hydroxy-4,4-dimethyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-11(15-9-13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
InChI Key |
BSYJPPMORRHYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OCN1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


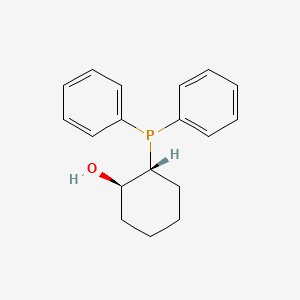
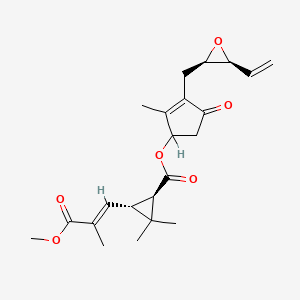
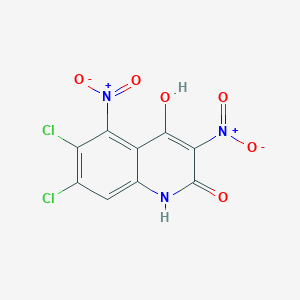
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
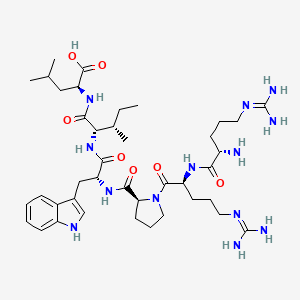
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
